
1,1-Diethylgermacycloundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethylgermacycloundecane is a chemical compound with the molecular formula C14H30Ge It is a member of the germacycloundecane family, which are organogermanium compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethylgermacycloundecane typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+2Et2Mg→Ge(Et)2+2MgCl2
The product, this compound, is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethylgermacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various substituted germacycloundecanes
Scientific Research Applications
1,1-Diethylgermacycloundecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 1,1-Diethylgermacycloundecane involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylgermacycloundecane
- 1,1-Diethylgermacyclododecane
- 1,1-Diethylgermacyclononane
Comparison
1,1-Diethylgermacycloundecane is unique due to its specific molecular structure, which imparts distinct chemical properties Compared to similar compounds, it has a higher reactivity towards oxidation and substitution reactions
Properties
CAS No. |
56438-29-0 |
|---|---|
Molecular Formula |
C14H30Ge |
Molecular Weight |
271.02 g/mol |
IUPAC Name |
1,1-diethyl-germacycloundecane |
InChI |
InChI=1S/C14H30Ge/c1-3-15(4-2)13-11-9-7-5-6-8-10-12-14-15/h3-14H2,1-2H3 |
InChI Key |
POYQBOZBVPABLX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]1(CCCCCCCCCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


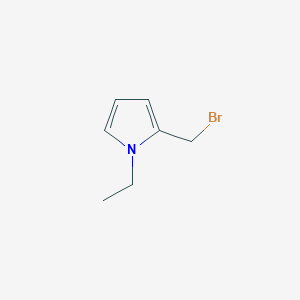


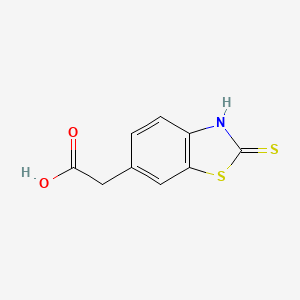
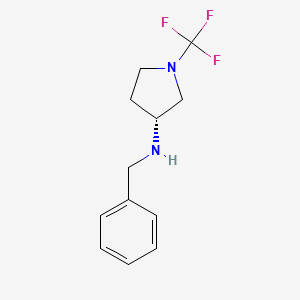
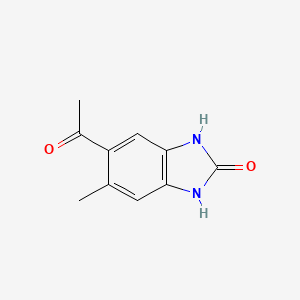
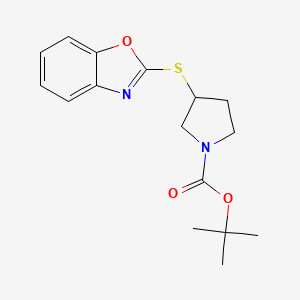
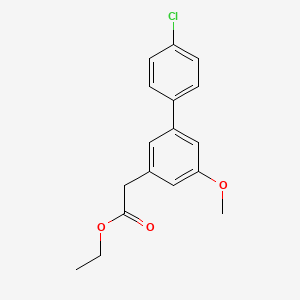
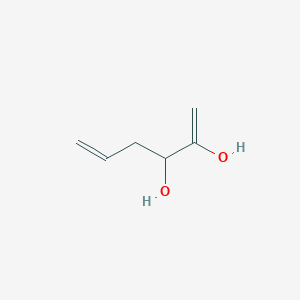
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)
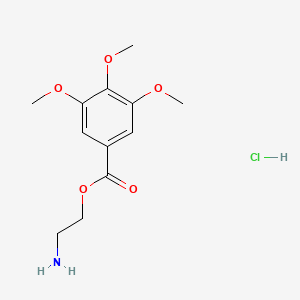
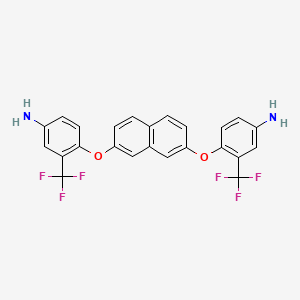
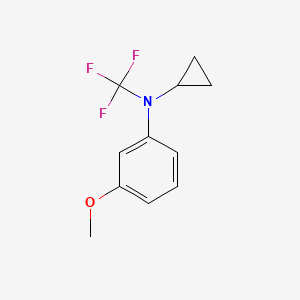
![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)
